Synthesis of 3-Bromo-4-methylaniline via Bromination–Isomerization: Yield Advantage Over 4-Bromo-2-methylaniline
Direct bromination of 4-methylaniline followed by isomerization produces 3-bromo-4-methylaniline (2-bromo-4-methylaniline) in high yield, demonstrating a favorable thermodynamic distribution compared to 4-bromo-2-methylaniline under the same conditions. The isomerization step drives the bromine atom to the meta position relative to the methyl group, yielding the 3-bromo-4-methylaniline isomer as the predominant product [1].
| Evidence Dimension | Synthetic yield after bromination–isomerization |
|---|---|
| Target Compound Data | High yield (exact quantitative value not reported in abstract; described as 'high yield') |
| Comparator Or Baseline | 4-bromo-2-methylaniline (lower yield, exact quantitative value not reported in abstract) |
| Quantified Difference | Qualitative advantage: 3-bromo-4-methylaniline is the thermodynamically favored isomer under isomerization conditions |
| Conditions | Direct bromination of 4-methylaniline with bromine followed by thermal isomerization |
Why This Matters
This positional isomer distribution determines which brominated aniline intermediate is most economically viable for large-scale procurement and synthesis.
- [1] Ioffe, D. Synthesis of Monobrominated Anilines via Bromination–Isomerization. Mendeleev Communications, 1993, 3(1), 16. View Source
